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Introduction

Cell invasion is a critical process in cancer metastasis, involving the migration of cancer cells

through the extracellular matrix (ECM). Matrix metalloproteinases (MMPs), particularly

gelatinases MMP-2 and MMP-9, play a crucial role in degrading the ECM, thereby facilitating

tumor cell invasion. LY52 is a caffeoyl pyrrolidine derivative that acts as an inhibitor of both

MMP-2 and MMP-9.[1][2] By blocking the proteolytic activity of these gelatinases, LY52 has

been shown to reduce the expression of MMP-2 and MMP-9 in SKOV3 cells and inhibit their

invasion.[1] This document provides a detailed protocol for assessing the inhibitory effect of

LY52 on in vitro cell invasion using a transwell assay, also known as a Boyden chamber assay.

Principle of the Assay

The in vitro cell invasion assay measures the ability of cells to move through a layer of ECM in

response to a chemoattractant. The assay utilizes a two-chamber system separated by a

porous membrane coated with an ECM gel (e.g., Matrigel). Cells are seeded in the upper

chamber in serum-free medium, with or without the test compound (LY52). The lower chamber

contains a medium with a chemoattractant, typically fetal bovine serum (FBS). Cells that

successfully invade the ECM and migrate through the pores to the lower surface of the
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membrane are then fixed, stained, and quantified. A reduction in the number of invading cells in

the presence of LY52 indicates its inhibitory effect on cell invasion.

Experimental Protocols
Materials and Reagents

Cell Lines: Human cancer cell lines with invasive potential (e.g., MDA-MB-231 breast cancer

cells, SKOV3 ovarian cancer cells, or B16F10 murine melanoma cells).

LY52: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and dilute to final

concentrations in serum-free cell culture medium.

Transwell Inserts: 24-well format with 8 µm pore size polycarbonate membranes.

ECM Matrix: Matrigel or a similar basement membrane extract.

Cell Culture Medium: As required for the specific cell line (e.g., DMEM or RPMI-1640).

Fetal Bovine Serum (FBS): As a chemoattractant.

Serum-Free Medium: For cell starvation and seeding in the upper chamber.

Phosphate-Buffered Saline (PBS): For washing.

Cell Fixation Solution: 4% paraformaldehyde in PBS or methanol.

Cell Staining Solution: 0.2% Crystal Violet in 20% methanol.

Extraction Solution: 10% acetic acid to destain and quantify.

Cotton Swabs: For removing non-invading cells.

Inverted Microscope

Microplate Reader

Detailed Methodology
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1. Preparation of ECM-Coated Transwell Inserts

Thaw the ECM (e.g., Matrigel) on ice overnight in a 4°C refrigerator.

Dilute the ECM with cold, serum-free cell culture medium to the desired concentration

(typically 0.5-1 mg/mL). The optimal concentration may need to be determined empirically for

each cell line.

Add 50-100 µL of the diluted ECM solution to the center of the upper chamber of each

transwell insert.

Incubate the plate at 37°C for at least 4-6 hours (or as recommended by the manufacturer)

to allow the gel to solidify.

2. Cell Preparation

Culture cells to 70-80% confluency.

The day before the assay, starve the cells by replacing the growth medium with a serum-free

medium and incubating for 12-24 hours.

On the day of the assay, detach the cells using a non-enzymatic cell dissociation solution or

trypsin.

Resuspend the cells in serum-free medium and perform a cell count. Adjust the cell

concentration to 1 x 10^5 to 5 x 10^5 cells/mL. Cell density should be optimized for each cell

line.

3. Invasion Assay Procedure

Rehydrate the ECM-coated inserts by adding 200 µL of warm, serum-free medium to the

upper chamber and 600 µL to the lower chamber. Incubate at 37°C for 1-2 hours.

Carefully remove the rehydration medium from the upper and lower chambers.

Add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower

chamber of each well.
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Prepare the cell suspensions with the desired concentrations of LY52 in serum-free medium.

Include a vehicle control (e.g., DMSO at the same final concentration as in the LY52-treated

samples) and a negative control (no chemoattractant in the lower chamber).

Add 200 µL of the cell suspension (containing cells and LY52 or vehicle) to the upper

chamber of the corresponding transwell inserts.

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. The

incubation time should be optimized based on the cell type's invasive capacity.

4. Quantification of Cell Invasion

After incubation, carefully remove the medium from the upper chamber.

Using a cotton swab, gently remove the non-invading cells and the ECM gel from the top

surface of the membrane.

Fix the invading cells on the bottom of the membrane by immersing the inserts in a fixation

solution for 20 minutes at room temperature.

Wash the inserts with PBS.

Stain the invading cells by immersing the inserts in a 0.2% Crystal Violet solution for 15-20

minutes.

Gently wash the inserts with water to remove excess stain and allow them to air dry.

Microscopic Quantification:

Image the stained cells on the underside of the membrane using an inverted microscope.

Count the number of cells in several (e.g., 3-5) random fields of view for each insert.

Calculate the average number of invading cells per field.

Colorimetric Quantification:
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Add a defined volume (e.g., 200-300 µL) of an extraction solution (e.g., 10% acetic acid) to

a new 96-well plate.

Place the stained insert into the well containing the extraction solution and incubate for 15-

20 minutes with gentle shaking to elute the dye.

Measure the absorbance of the extracted dye at a wavelength of 560-595 nm using a

microplate reader.

Data Presentation
Table 1: Effect of LY52 on Cancer Cell Invasion

Treatment
Group

LY52
Concentration
(µM)

Average
Number of
Invading Cells
(per field)

Standard
Deviation

% Invasion
Inhibition

Vehicle Control 0 (DMSO) 250 ± 25 0%

LY52 1 175 ± 18 30%

LY52 10 90 ± 12 64%

LY52 50 35 ± 8 86%

Negative Control 0 15 ± 5 -

% Invasion Inhibition = [1 - (Number of invading cells with LY52 / Number of invading cells in

vehicle control)] x 100

Table 2: Absorbance Readings for Quantified Cell Invasion
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Treatment
Group

LY52
Concentration
(µM)

Absorbance at
570 nm (O.D.)

Standard
Deviation

% Invasion
Inhibition

Vehicle Control 0 (DMSO) 0.850 ± 0.075 0%

LY52 1 0.595 ± 0.050 30%

LY52 10 0.306 ± 0.035 64%

LY52 50 0.119 ± 0.020 86%

Negative Control 0 0.050 ± 0.010 -

% Invasion Inhibition = [1 - (O.D. of LY52 treated / O.D. of vehicle control)] x 100

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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